Carbaryl-d7
Carbaryl-d7
Cholinesterase inhibitor.
Brand Name:
Vulcanchem
CAS No.:
362049-56-7
VCID:
VC0020408
InChI:
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D
SMILES:
CNC(=O)OC1=CC=CC2=CC=CC=C21
Molecular Formula:
C12H11NO2
Molecular Weight:
208.26 g/mol
Carbaryl-d7
CAS No.: 362049-56-7
Cat. No.: VC0020408
Molecular Formula: C12H11NO2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cholinesterase inhibitor. |
|---|---|
| CAS No. | 362049-56-7 |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | (2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate |
| Standard InChI | InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D |
| Standard InChI Key | CVXBEEMKQHEXEN-CFWCETGYSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] |
| SMILES | CNC(=O)OC1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator